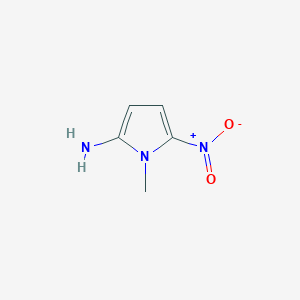![molecular formula C7H12ClNO2 B15234681 cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride: is a bicyclic compound that features a nitrogen atom within its ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods: While specific industrial production methods for cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride are not widely documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions: cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a notable reaction involving this compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, oxetanyl nitriles, and cyclopentenes. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the reduction of spirocyclic oxetanyl nitriles leads to the formation of 3-azabicyclo[3.1.1]heptanes .
科学研究应用
cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to mimic certain natural compounds, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: In medicinal chemistry, cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride is explored for its potential as a drug candidate. Its unique structure can be modified to enhance its pharmacological properties, such as metabolic stability and lipophilicity .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in various industrial applications.
作用机制
The mechanism by which cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within its bicyclic structure allows it to form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the arrangement of their ring systems.
2-Azabicyclo[2.2.1]heptanes: These compounds also feature a nitrogen atom within a bicyclic structure but have different ring sizes and connectivity.
Uniqueness: cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of a nitrogen atom. This configuration imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C7H12ClNO2 |
|---|---|
分子量 |
177.63 g/mol |
IUPAC 名称 |
(1R,2S,6R)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m0./s1 |
InChI 键 |
DKXUTVCDDGFMPM-YAFCINRGSA-N |
手性 SMILES |
C1CN[C@@H]([C@H]2[C@@H]1C2)C(=O)O.Cl |
规范 SMILES |
C1CNC(C2C1C2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


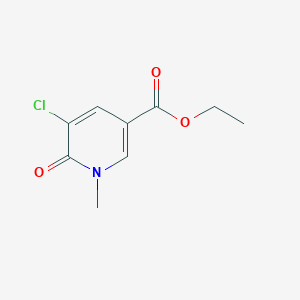
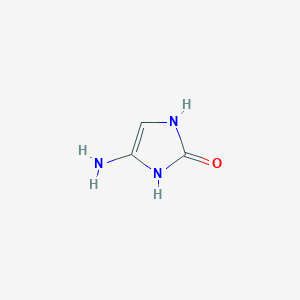
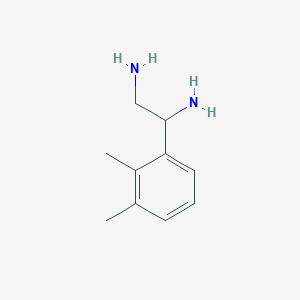
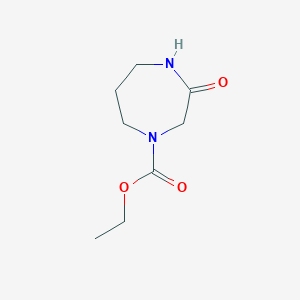
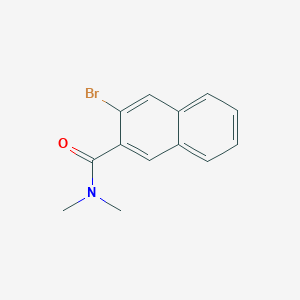
![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)
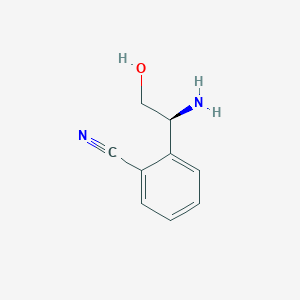
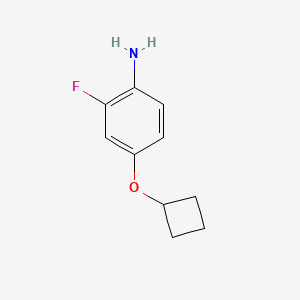
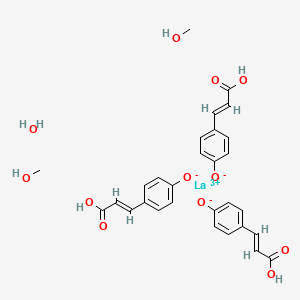
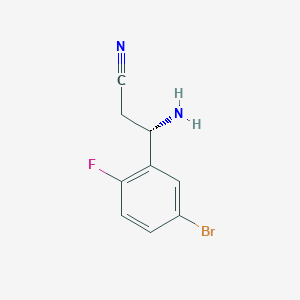
![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
